molecular formula C21H24ClN3O3 B5623316 2-benzyl-8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5623316
M. Wt: 401.9 g/mol
InChI Key: XVIOTURQDAJYDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Spiro compounds, including diazaspiro[4.5]decanes, have been synthesized through various methods, including condensation reactions and cyclization processes. For instance, the synthesis of spiropiperidine motifs and their derivatives have been prepared on solid supports, demonstrating the diverse approaches to constructing these complex molecular architectures (Feliu, Martínez, & Amblard, 2004).

Molecular Structure Analysis

Crystal structure determination via X-ray diffraction is a common technique for analyzing the molecular structure of spiro compounds. Studies have detailed the crystallographic parameters, showing planar furan rings, chair conformation cyclohexane rings, and various conformations adopted by the molecular structure (Wang et al., 2011).

Chemical Reactions and Properties

The chemical behavior of spiro compounds under different conditions can lead to the formation of various derivatives. For instance, the reactivity of spiro compounds with isocyanates in the presence of lithium chloride has been studied, highlighting the versatile chemistry of these molecules (Kovtonyuk et al., 2005).

Physical Properties Analysis

The physical properties of spiro compounds, including their crystalline structure and conformational behavior, are critical for understanding their potential applications. X-ray crystallography has provided detailed insights into the relative stereochemistry and conformational dynamics of these compounds (Collins, Fallon, & McGeary, 1994).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be quite diverse, given its complex structure and the potential for biological activity. Possible areas of interest could include exploring its synthesis, investigating its reactivity, studying its mechanism of action, and evaluating its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

2-benzyl-8-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c22-18-12-17(28-23-18)6-7-19(26)24-10-8-21(9-11-24)13-20(27)25(15-21)14-16-4-2-1-3-5-16/h1-5,12H,6-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIOTURQDAJYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C(=O)CCC4=CC(=NO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

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